

Technical Monograph: (R)-1-(Indolin-5-yl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(Indolin-5-yl)ethanamine

Cat. No.: B12984790

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Chemical Class: Chiral Indoline Scaffold | Primary Application: Medicinal Chemistry Intermediate

Executive Technical Summary

(R)-1-(Indolin-5-yl)ethanamine is a high-value chiral building block characterized by a 2,3-dihydro-1H-indole (indoline) core substituted at the C5 position with a primary ethylamine group. Unlike its indole counterparts, the indoline core possesses a non-aromatic pyrroline ring, conferring distinct electronic properties (higher basicity at N1, susceptibility to oxidative dehydrogenation) and a three-dimensional vector distinct from planar indole systems.

This scaffold is critical in the development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase inhibitors where the (R)-configuration of the exocyclic amine dictates binding affinity within chiral protein pockets.

Chemical Identity & Physicochemical Profile

Parameter	Technical Specification
IUPAC Name	(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine
Common Name	(R)-5-(1-Aminoethyl)indoline
CAS Number	765945-09-3 (Racemate generic); Specific (R)-isomer often custom synthesized.
Molecular Formula	C ₁₀ H ₁₄ N ₂
Molecular Weight	162.23 g/mol
Chirality	(R)-Enantiomer (Cahn-Ingold-Prelog)
Physical State	Viscous pale yellow oil (free base); White solid (HCl/Tartrate salt)
Solubility	Soluble in MeOH, DMSO, DCM; Sparingly soluble in hexanes.
pKa (Calc.)	~9.8 (Primary amine), ~3.5 (Indoline nitrogen)
LogP	~1.2 (Lipophilic, CNS penetrant)

Synthetic Architecture & Manufacturing

To achieve high enantiomeric excess (ee >98%), the synthesis of **(R)-1-(Indolin-5-yl)ethanamine** requires asymmetric induction. A direct resolution of the racemate is inefficient; therefore, the Ellman Sulfinamide approach or Asymmetric Transfer Hydrogenation is preferred.

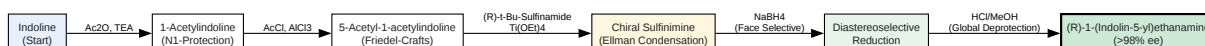
3.1. Preferred Route: Ellman Auxiliary Approach

This route ensures high optical purity by utilizing a chiral sulfinamide auxiliary to direct the stereochemistry of the amine formation.

- **Precursor Preparation:** 5-Acetylindoline is generated via Friedel-Crafts acetylation of 1-acetylindoline (protection of N1 is crucial to prevent polymerization).
- **Imine Formation:** Condensation of 5-acetyl-1-protected-indoline with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

- Diastereoselective Reduction: Reduction of the chiral imine using NaBH₄ or L-Selectride. The chiral auxiliary dictates the hydride attack face, yielding the (R)-sulfonamide intermediate.
- Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the N1-acetyl group (if harsh enough) or requires a two-step deprotection to yield the free amine.

3.2. Synthesis Diagram (DOT Visualization)



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Caption: Stereoselective synthesis workflow utilizing Ellman's auxiliary to establish the (R)-chiral center.

Reactivity & Stability Profile

4.1. Oxidation Sensitivity (Critical)

The indoline ring is the reduced form of indole. It is susceptible to oxidative dehydrogenation to form the aromatic indole system.

- Trigger: Exposure to air (O₂), high temperatures, or transition metal catalysts (Pd/C) without hydrogen pressure.
- Prevention: Store under Argon/Nitrogen at -20°C. Antioxidants (e.g., BHT) may be added to storage solutions.

4.2. Amine Functionalization

The molecule contains two nitrogen centers with distinct nucleophilicity:

- Exocyclic Primary Amine (C5-chain): Highly nucleophilic (pK_a ~9.8). Reacts readily with electrophiles (acyl chlorides, isocyanates) to form amides/ureas.
- Endocyclic Secondary Amine (N1): Less nucleophilic (pK_a ~3.5) due to conjugation with the benzene ring. However, it can be alkylated or acylated under forcing conditions or if the

primary amine is protected.

Selective Functionalization Strategy: To modify the primary amine without affecting the N1 position, exploit the pKa difference by maintaining a pH ~8-9, or use N1-protected precursors (e.g., N-Boc-indoline) during the reaction sequence.

Analytical Characterization Standards

To validate the identity and purity of **(R)-1-(Indolin-5-yl)ethanamine**, the following protocols are standard:

- Chiral HPLC:
 - Column: Daicel Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
 - Target: Separation of (R) and (S) enantiomers to confirm ee >98%.
- ¹H NMR (DMSO-d₆, 400 MHz):
 - Diagnostic doublet for the methyl group (~1.3 ppm).
 - Multiplet for the chiral methine proton (~4.0 ppm).
 - Indoline ring protons: Two triplets (~3.0 and 3.5 ppm) corresponding to C2 and C3 methylene groups.
- Mass Spectrometry (ESI+):
 - [M+H]⁺ peak at m/z 163.12.

Handling & Safety (EHS)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Storage: Hygroscopic and air-sensitive. Store in amber vials under inert atmosphere.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

- PubChem. (2025).[1] 1-(2,3-dihydro-1H-indol-5-yl)ethanamine | C10H14N2.[1] National Library of Medicine. [\[Link\]](#)
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